d(CH2)5[D-Ile2,Ile4]VP
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Overview
Description
The compound d(CH₂)₅[D-Ile²,Ile⁴]AVP is a synthetic analogue of arginine vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body. This compound is specifically designed to mimic the biological activity of arginine vasopressin while exhibiting enhanced stability and selectivity for certain receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d(CH₂)₅[D-Ile²,Ile⁴]AVP involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of d(CH₂)₅[D-Ile²,Ile⁴]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
d(CH₂)₅[D-Ile²,Ile⁴]AVP: undergoes various chemical reactions, including:
Oxidation: The presence of sulfur-containing amino acids makes the compound susceptible to oxidation.
Reduction: Reduction reactions can be employed to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the biological activity or stability of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds, oxidized derivatives, and substituted analogues with varying biological activities .
Scientific Research Applications
d(CH₂)₅[D-Ile²,Ile⁴]AVP: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on receptor-ligand interactions, particularly with vasopressin receptors.
Medicine: Investigated for its potential therapeutic applications in conditions related to water retention and cardiovascular function.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of d(CH₂)₅[D-Ile²,Ile⁴]AVP involves its interaction with vasopressin receptors, particularly the V1 and V2 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects such as vasoconstriction and water reabsorption in the kidneys .
Comparison with Similar Compounds
d(CH₂)₅[D-Ile²,Ile⁴]AVP: is unique due to its enhanced stability and selectivity for vasopressin receptors. Similar compounds include:
d(CH₂)₅[D-Ile²,Ile⁴,Ala-NH₂]AVP: A derivative with an additional alanine residue, offering different receptor selectivity.
d(CH₂)₅[D-Ile²,Ile⁴,Tyr-NH₂]AVP: A variant with a tyrosine residue, providing distinct biological activity .
These analogues highlight the versatility of peptide modifications in tailoring biological activity and stability for specific research and therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H77N13O10S2/c1-5-27(3)40(60-39(65)23-30-16-10-11-19-36(30)74)46(70)57-32(22-29-14-8-7-9-15-29)44(68)61-41(28(4)6-2)47(71)58-33(24-37(50)63)43(67)59-34(26-73)48(72)62-21-13-18-35(62)45(69)56-31(17-12-20-54-49(52)53)42(66)55-25-38(51)64/h7-9,14-15,27-28,30-35,40-41,73H,5-6,10-13,16-26H2,1-4H3,(H2,50,63)(H2,51,64)(H,55,66)(H,56,69)(H,57,70)(H,58,71)(H,59,67)(H,60,65)(H,61,68)(H4,52,53,54)/t27-,28+,30?,31-,32-,33-,34-,35-,40-,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFVLCMGVAHSD-HAEBMLOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H77N13O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103529-95-9 |
Source
|
Record name | Argipressin, beta-mercapto(beta,beta)-cyclopentamethylenepropionic acid(1)-ile(2,4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103529959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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